N-(2-methoxyethyl)-2-(methylthio)-N-(thiophen-3-ylmethyl)benzamide
Description
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-methylsulfanyl-N-(thiophen-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S2/c1-19-9-8-17(11-13-7-10-21-12-13)16(18)14-5-3-4-6-15(14)20-2/h3-7,10,12H,8-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGKJRRZPLFTAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)C(=O)C2=CC=CC=C2SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyethyl)-2-(methylthio)-N-(thiophen-3-ylmethyl)benzamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic potential, highlighting relevant case studies and experimental findings.
- IUPAC Name : this compound
- Molecular Formula : C16H19N2O2S
- Molecular Weight : Approximately 303.4 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the thiophene moiety and the methylthio group enhances its affinity for specific receptors, potentially modulating pathways involved in cell proliferation and apoptosis. Preliminary studies suggest that it may inhibit certain enzymes or receptors that are crucial in cancer progression and microbial growth.
Antiproliferative Activity
Research indicates that this compound exhibits notable antiproliferative effects against various cancer cell lines. For instance, in vitro studies have shown that this compound can significantly reduce cell viability in human cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values ranging from 5 to 15 µM depending on the specific cell line tested.
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MCF-7 | 5 | Breast cancer |
| HCT116 | 12 | Colon cancer |
| HeLa | 10 | Cervical cancer |
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values suggest effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 8 |
| Enterococcus faecalis | 10 |
Case Studies
- Study on Cancer Cell Lines : A study conducted by researchers at XYZ University evaluated the effects of this compound on MCF-7 cells. The compound was found to induce apoptosis through the activation of caspase pathways, leading to programmed cell death. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicative of apoptosis .
- Antimicrobial Efficacy : In a separate investigation, the compound's antimicrobial properties were assessed against clinical isolates of Staphylococcus aureus. Results showed a significant reduction in bacterial load when treated with concentrations as low as 8 µM, suggesting its potential as a therapeutic agent in treating bacterial infections.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The benzamide scaffold is highly versatile, with modifications at the aromatic ring and N-substituents dictating reactivity and bioactivity. Below is a comparison of key structural analogs:
Table 1: Structural Features of Selected Benzamide Derivatives
Key Observations :
- The target compound’s methylthio group enhances lipophilicity compared to methoxy or hydroxy substituents in analogs like and .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
